3,4-Dimethyl-2-hexanone
Overview
Description
3,4-Dimethyl-2-hexanone: is an organic compound with the molecular formula C8H16O . It is a ketone, characterized by a carbonyl group (C=O) bonded to two carbon atoms. This compound is known for its distinct structure, where the carbonyl group is located at the second carbon of the hexane chain, and two methyl groups are attached to the third and fourth carbons .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dimethyl-2-hexanone can be synthesized through various organic reactions. One common method involves the Friedel-Crafts acylation of 3,4-dimethylhexane with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires a temperature range of 0-5°C to control the reaction rate and prevent side reactions .
Industrial Production Methods: In industrial settings, this compound is produced through the oxidation of 3,4-dimethylhexanol . This process involves the use of oxidizing agents such as potassium dichromate or chromium trioxide in the presence of sulfuric acid. The reaction is carried out at elevated temperatures to ensure complete oxidation of the alcohol to the ketone .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,4-Dimethyl-2-hexanone can undergo further oxidation to form carboxylic acids. This reaction typically requires strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 3,4-dimethylhexanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, chlorine, acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: 3,4-Dimethylhexanol.
Substitution: Halogenated ketones.
Scientific Research Applications
3,4-Dimethyl-2-hexanone has several applications in scientific research:
Chemistry: It is used as a starting material in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-2-hexanone involves its interaction with various molecular targets and pathways. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon. This interaction can lead to the formation of various adducts and intermediates, which can further undergo transformations to yield different products. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with active sites of enzymes and receptors .
Comparison with Similar Compounds
2-Hexanone: Similar structure but lacks the methyl groups at the third and fourth carbons.
3,4-Dimethyl-2-pentanone: Similar structure but has a shorter carbon chain.
3,4-Dimethyl-2-heptanone: Similar structure but has a longer carbon chain.
Uniqueness: 3,4-Dimethyl-2-hexanone is unique due to its specific arrangement of methyl groups and the position of the carbonyl group. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications, particularly in organic synthesis and industrial processes .
Properties
IUPAC Name |
3,4-dimethylhexan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-5-6(2)7(3)8(4)9/h6-7H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXOERUAAWTDEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30871301 | |
Record name | 3,4-Dimethylhexan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30871301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19550-10-8 | |
Record name | 2-Hexanone, 3,4-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019550108 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dimethyl-2-hexanone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103150 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-Dimethylhexan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30871301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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